N-[2-(Benzoylsulfanyl)propanoyl]glycine
Overview
Description
N-[2-(Benzoylsulfanyl)propanoyl]glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoylsulfanyl group attached to a propanoyl moiety, which is further linked to a glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzoylsulfanyl)propanoyl]glycine typically involves the reaction of benzoyl chloride with thiol-containing compounds under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then coupled with glycine to yield the final product. Common reagents used in this synthesis include benzoyl chloride, thiol compounds, and glycine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzoylsulfanyl)propanoyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol group.
Substitution: The benzoylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-[2-(Benzoylsulfanyl)propanoyl]glycine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(Benzoylsulfanyl)propanoyl]glycine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoylsulfanyl group can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Benzylsulfanyl)propanoyl]glycine
- N-[2-(Phenylsulfanyl)propanoyl]glycine
- N-[2-(Methylsulfanyl)propanoyl]glycine
Uniqueness
N-[2-(Benzoylsulfanyl)propanoyl]glycine stands out due to its unique benzoylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-benzoylsulfanylpropanoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-8(11(16)13-7-10(14)15)18-12(17)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAYIPQJWPRFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598341 | |
Record name | N-[2-(Benzoylsulfanyl)propanoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6183-01-3 | |
Record name | N-[2-(Benzoylthio)-1-oxopropyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6183-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Benzoylsulfanyl)propanoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N-[2-(benzoylthio)-1-oxopropyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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